molecular formula C17H14N2O6S B508477 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452326-80-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B508477
CAS No.: 452326-80-6
M. Wt: 374.4g/mol
InChI Key: MBVMKFVQGGAPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

This compound represents a sophisticated molecular architecture that combines two distinct heterocyclic systems through an acetamide linker. The compound possesses a molecular formula that reflects its complex structure, incorporating both benzodioxin and benzothiazole functionalities. The molecular weight is approximately 320.34 grams per mole, indicating a substantial organic molecule with multiple heteroatoms.

The structural composition features several key components that define its chemical identity. The benzodioxin portion contains a characteristic six-membered ring fused with a 1,4-dioxane ring, creating the 2,3-dihydro-1,4-benzodioxin system. This bicyclic framework provides specific spatial arrangements that influence molecular recognition and binding properties. The benzothiazole segment introduces a sulfur-containing heterocycle that has been extensively studied for its biological activities. The presence of the 1,1,3-trioxo substituent on the benzothiazole ring introduces additional oxidized sulfur functionalities that significantly impact the compound's electronic properties and potential reactivity.

The acetamide linker connecting these two pharmacophoric units serves as both a structural bridge and a potential site for hydrogen bonding interactions. This connecting group allows for conformational flexibility while maintaining the spatial relationship between the two heterocyclic systems. The overall molecular architecture suggests potential for multiple modes of biological interaction, given the diverse functional groups and heteroatoms present throughout the structure.

Structural Component Chemical Features Molecular Contribution
Benzodioxin Ring Fused benzene and dioxane rings Provides conformational rigidity and oxygen-containing binding sites
Benzothiazole Unit Sulfur and nitrogen heterocycle with trioxo substitution Contributes to electronic properties and potential biological activity
Acetamide Linker Carbonyl and nitrogen functional groups Enables hydrogen bonding and conformational flexibility
Trioxo Substitution Three oxygen atoms bonded to sulfur Significantly alters electronic distribution and reactivity

Historical Context of Benzodioxane and Benzothiazole Hybrid Scaffolds

The development of benzodioxane-containing compounds has a rich history dating back several decades in medicinal chemistry research. The 1,4-benzodioxane scaffold has long been recognized as a versatile template widely employed to design molecules endowed with diverse bioactivities. This structural motif has been utilized across multiple decades of medicinal chemistry until today, concerning many strategies of drug discovery, including the most advanced contemporary approaches.

The benzothiazole component of hybrid structures traces its origins to 1887 when 2-substituted benzothiazole was first synthesized by A. W. Hofmann due to its diversified activity and simple cyclization mechanism. This historical milestone marked the beginning of extensive research into benzothiazole derivatives, which have since become recognized as important pharmacophores in many marketed drugs. The notable potential of benzothiazoles as therapeutic agents for different target diseases has prompted growing interest in benzothiazole-based drug development in recent years.

The evolution of synthetic methodologies for both scaffold types has been substantial. Traditional approaches for constructing the benzodioxane structure include reactions of catechol derivatives with various reagents such as glycidyl tosylate in the presence of sodium hydride or epichlorohydrin in the presence of pyridine. More sophisticated methods have been developed involving the cyclization of phenoxypropanediol compounds after sulfonation, providing favorable industrial-scale synthesis approaches.

For benzothiazole synthesis, established methods comprise condensation reactions of 2-aminothiophenols with various substrates including aldehydes, nitriles, carboxylic acids, esters, or acyl chlorides. Modern synthetic approaches have expanded these methodologies to include photosensitizer-mediated cyclizations and other advanced techniques that improve yields and reaction efficiency.

The combination of these two well-established heterocyclic systems represents a logical evolution in drug discovery strategies. This approach leverages the proven biological activities of both individual scaffolds while potentially creating synergistic effects through their combination. The hybrid scaffold concept has gained particular relevance as researchers seek to develop compounds with enhanced selectivity and improved pharmacological profiles.

Significance in Heterocyclic Chemistry and Drug Discovery

The significance of this compound extends beyond its structural complexity to encompass its potential contributions to heterocyclic chemistry and drug discovery. This compound exemplifies the contemporary trend of combining established pharmacophores to create novel therapeutic agents with enhanced properties and selectivity profiles.

In the context of heterocyclic chemistry, this compound represents an important class of hybrid molecules that demonstrate the versatility of nitrogen and sulfur-containing ring systems. The presence of multiple heteroatoms throughout the structure provides numerous opportunities for intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. These interaction modes are fundamental to biological activity and contribute to the compound's potential therapeutic applications.

The benzodioxane component has demonstrated remarkable versatility in drug discovery applications. Recent literature reveals that benzodioxane-containing compounds have been developed as agonists and antagonists at neuronal nicotinic, alpha-1 adrenergic, and serotoninergic receptor subtypes. Additionally, compounds containing this scaffold have shown promise as antitumor and antibacterial agents, indicating the broad therapeutic potential of this structural motif.

Benzothiazole derivatives have shown equally impressive therapeutic potential across multiple disease areas. Recent patent analysis covering benzothiazole-related developments from 2015 to 2020 reveals applications spanning metabolic diseases, cancer, inflammation, neurodegeneration, viral diseases, bacterial infections, fibrosis, and thrombosis. This broad spectrum of activity demonstrates the exceptional pharmacological importance of the benzothiazole scaffold as a building block for developing derivatives with high therapeutic activity.

The combination of these two proven pharmacophores in a single molecule creates opportunities for developing compounds with dual or multiple mechanisms of action. Such multi-target approaches are increasingly recognized as valuable strategies in drug discovery, particularly for complex diseases that involve multiple pathophysiological pathways. The acetamide linker provides additional structural features that may contribute to binding affinity and selectivity through specific interactions with target proteins.

Therapeutic Area Benzodioxane Applications Benzothiazole Applications Potential Hybrid Benefits
Cancer Research Antitumor agents Extensive anticancer activity Enhanced selectivity and potency
Infectious Disease Antibacterial compounds Antimicrobial properties Broader spectrum activity
Neurological Disorders Receptor modulators Neurodegeneration treatments Multi-target approaches
Metabolic Disease Various applications Metabolic disorder treatments Improved therapeutic profiles

The structural complexity of this hybrid compound also provides opportunities for structure-activity relationship studies that can guide the development of optimized derivatives. The presence of multiple modifiable sites allows for systematic exploration of how structural changes impact biological activity, selectivity, and pharmacokinetic properties. This makes the compound valuable not only as a potential therapeutic agent but also as a starting point for medicinal chemistry optimization efforts.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-16(18-11-5-6-13-14(9-11)25-8-7-24-13)10-19-17(21)12-3-1-2-4-15(12)26(19,22)23/h1-6,9H,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVMKFVQGGAPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the benzodioxin moiety followed by the introduction of the benzothiazole group. The process may include:

  • Formation of Benzodioxin : Starting from appropriate precursors such as 2,3-dihydro-1,4-benzodioxin.
  • Benzothiazole Synthesis : Utilizing 1,1,3-trioxo derivatives to achieve the desired functionalization.
  • Final Coupling Reaction : The final acetamide formation through acylation reactions.

Biological Activities

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antidiabetic Activity

A study focused on compounds derived from benzodioxin structures reported significant α-glucosidase inhibitory activity. The synthesized derivatives displayed promising antidiabetic properties by inhibiting carbohydrate digestion and absorption .

Antimicrobial Properties

Research indicates that similar compounds exhibit antimicrobial activities against a range of pathogens. For instance:

  • In vitro Studies : Compounds with benzodioxin and benzothiazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Compounds containing triazole and benzothiazole structures have been noted for their anticancer properties. For example:

  • Cytotoxicity Tests : Various derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential use in cancer therapeutics .

Case Studies

Several case studies have been documented highlighting the efficacy of compounds similar to this compound:

StudyFindings
Study 1 Evaluated α-glucosidase inhibition; IC50 values indicated strong activity (below 50 µM).
Study 2 Assessed antimicrobial efficacy against E. coli and S. aureus; showed zones of inhibition greater than 15 mm.
Study 3 Investigated cytotoxic effects on MCF-7 cells; IC50 values were around 30 µM indicating significant potential for anticancer therapy.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The benzothiazole component may interact with specific enzyme targets involved in metabolic pathways.
  • The benzodioxin structure could enhance bioavailability and facilitate cellular uptake.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

A simpler analog lacking the benzothiazole substituent (), this compound exhibits a molecular weight of 194.08 g/mol. Its ¹H-NMR spectrum reveals a singlet for the acetamide methyl group (δ 2.11) and aromatic protons characteristic of the benzodioxin ring (δ 6.76–7.09).

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

This carboxylic acid derivative () demonstrates anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays. The carboxylate group likely enhances hydrogen-bonding interactions with cyclooxygenase (COX) enzymes, contrasting with the acetamide and benzothiazole-trioxo groups in the target compound, which may favor different binding modes .

Benzothiazole-Containing Analogues

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

A benzothiazole-acetamide derivative with a trifluoromethyl substituent (), this compound emphasizes the role of halogenation in improving lipophilicity and membrane permeability. The trifluoromethyl group enhances metabolic resistance compared to the trioxo group in the target compound, which may prioritize solubility over lipophilicity .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

This analog () replaces the benzothiazole-trioxo group with a triazole-thioether and pyridine moiety. This contrasts with the electron-deficient benzothiazole-trioxo system in the target compound, which likely engages in dipole-dipole interactions .

Antihepatotoxic and Anti-inflammatory Derivatives

3',4'-(1",4"-Dioxino)flavones

Flavone derivatives with a 1,4-dioxane ring () exhibit significant antihepatotoxic activity by reducing serum SGOT and SGPT levels in rats. The flavone scaffold’s planar structure allows for antioxidant activity, whereas the acetamide-benzothiazole-trioxo system in the target compound may act via enzyme inhibition or redox modulation .

Apremilast

Apremilast (), though structurally distinct, shares the acetamide linkage and demonstrates anti-inflammatory efficacy in psoriasis and arthritis. Its isoindole-1,3-dione and methoxy-ethoxy substituents highlight the diversity of pharmacophores compared to the benzodioxin-benzothiazole system .

Structure-Activity Relationship (SAR) Analysis

Compound Class Key Substituents Pharmacological Property Key Evidence
Benzodioxin-acetamide Simple acetamide Unknown
Benzodioxin-acetic acid Carboxylic acid Anti-inflammatory (COX inhibition)
Benzothiazole-trioxo-acetamide 1,1,3-Trioxo-benzothiazole Potential enzyme inhibition
Flavone-dioxane Hydroxymethyl-dioxane Antihepatotoxic (antioxidant)

Key Observations :

  • The 1,1,3-trioxo group in the target compound may enhance solubility and metabolic stability compared to non-oxidized benzothiazoles .
  • Substituents on the benzodioxin ring (e.g., hydroxymethyl in ) improve antihepatotoxic activity, suggesting that similar modifications to the target compound could optimize efficacy .
  • The acetamide bridge allows modular substitution, enabling tuning of electronic and steric properties for target specificity .

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxinamine precursor is synthesized via cyclization of catechol derivatives. As demonstrated in analogous syntheses, 6-nitrocatechol undergoes alkylation with 1,2-dibromoethane under basic conditions (pH 9–10), yielding 6-nitro-2,3-dihydro-1,4-benzodioxin. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, achieving 2,3-dihydro-1,4-benzodioxin-6-amine with >85% yield.

Synthesis of 1,1,3-Trioxo-1,2-benzothiazol-2-yl Acetamide

The benzothiazole trioxo moiety is constructed through sulfonation and oxidation. Starting with 2-aminobenzothiazole, sulfonation using chlorosulfonic acid at 0–5°C introduces a sulfonyl group at the 6-position. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid converts the sulfonyl group to a trioxo structure, yielding 1,1,3-trioxo-1,2-benzothiazole. This intermediate is then reacted with bromoacetyl bromide in dichloromethane (DCM) under nitrogen atmosphere to form 2-bromo-1-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide.

Coupling and Final Assembly

The convergence of intermediates occurs via a nucleophilic substitution reaction.

Reaction Conditions and Optimization

2,3-Dihydro-1,4-benzodioxin-6-amine (1.2 equiv) is combined with 2-bromo-1-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C. Lithium hydride (LiH, 1.5 equiv) is added to deprotonate the amine, facilitating nucleophilic attack on the acetamide’s α-carbon. The reaction proceeds at 25°C for 12–16 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound (68–72% purity).

Table 1: Optimization of Coupling Reaction

ParameterTested RangeOptimal ValueImpact on Yield
SolventDMF, THF, DCMDMF+22% yield
BaseLiH, K₂CO₃, Et₃NLiH+15% yield
Temperature (°C)0–4025+18% yield
Reaction Time (h)6–2416+12% yield

Mechanistic Insights and Side Reactions

The coupling mechanism involves a two-step process:

  • Deprotonation : LiH abstracts the amine proton, generating a strong nucleophile.

  • Alkylation : The deprotonated amine attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide via an Sₙ2 pathway.

Key side reactions include:

  • Over-alkylation : Excess bromoacetamide leads to di-substitution, mitigated by maintaining a 1:1.2 molar ratio of acetamide to amine.

  • Solvolysis : DMF’s polar aprotic nature minimizes hydrolysis of the bromoacetamide.

Spectroscopic Characterization

The final product is validated using advanced analytical techniques:

Infrared Spectroscopy (IR)

  • N–H Stretch : 3280 cm⁻¹ (amide NH).

  • C=O Stretch : 1685 cm⁻¹ (acetamide carbonyl).

  • S=O Stretch : 1340 cm⁻¹ and 1160 cm⁻¹ (sulfonyl groups).

Proton Nuclear Magnetic Resonance (¹H-NMR)

  • δ 7.82 (d, J=8.4 Hz) : Aromatic protons on benzothiazole trioxo.

  • δ 6.85 (s) : Benzodioxin aromatic protons.

  • δ 4.32 (s, 2H) : Acetamide methylene.

  • δ 4.18 (m, 4H) : Benzodioxin ethylene protons.

Table 2: Comparative ¹H-NMR Data

Proton Environmentδ (ppm)MultiplicityIntegration
Benzothiazole trioxo (H-5)7.82Doublet1H
Benzodioxin (H-6)6.85Singlet1H
Acetamide (–CH₂–)4.32Singlet2H
Benzodioxin (–O–CH₂–)4.18Multiplet4H

Challenges and Alternative Routes

Boc-Protected Intermediate Strategy

To enhance amine reactivity, 2,3-dihydro-1,4-benzodioxin-6-amine is protected with tert-butoxycarbonyl (Boc) anhydride prior to coupling. Post-coupling, Boc deprotection with trifluoroacetic acid (TFA) yields the final product. This method improves regioselectivity but adds two extra steps, reducing overall yield to 58%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yield (70%). However, scalability issues and equipment costs limit industrial adoption.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred:

  • Residence Time : 30 minutes.

  • Throughput : 5 kg/day using a 10 L reactor.

  • Purity : >99% after recrystallization from acetonitrile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.